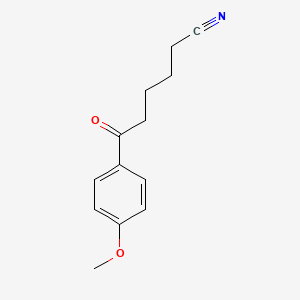

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHMPWYIQLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645194 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29395-08-2 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-6-oxohexanenitrile (CAS No. 29395-08-2), a bifunctional molecule featuring a 4-methoxyphenyl ketone and a terminal nitrile group. Due to its specific substitution pattern, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems and as a precursor for pharmacologically active molecules. This document consolidates available chemical data, proposes a robust synthetic pathway, predicts its physicochemical and spectral properties based on analogous structures, and discusses its potential applications in research and development.

Introduction

This compound is a γ-keto nitrile, a class of compounds recognized for their utility as synthetic building blocks. The presence of a ketone carbonyl group and a nitrile group within the same molecule allows for a wide range of chemical transformations. The 4-methoxyphenyl substituent, a common moiety in many biologically active compounds, further enhances its potential in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexanenitrile backbone with a carbonyl group at the 6-position, attached to a 4-methoxyphenyl ring.

Diagram 1: Chemical Structure of this compound

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation of the Acylating Agent: 6-Chloro-6-oxohexanenitrile can be prepared from adipic acid monomethyl ester by first converting the carboxylic acid to the corresponding acid chloride with thionyl chloride (SOCl₂), followed by reaction of the resulting ester-acid chloride with a cyanide source, and subsequent hydrolysis of the ester and conversion to the acid chloride. A more direct route involves the reaction of adipoyl chloride with a cyanide source under controlled conditions to achieve mono-substitution.

-

Friedel-Crafts Acylation:

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 6-chloro-6-oxohexanenitrile dropwise. [1] * To this mixture, add a solution of anisole in DCM dropwise, maintaining the temperature at 0 °C. [2] * After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

-

Predicted Spectral Data

While experimental spectra for this specific compound are not readily available, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds such as 4'-methoxyacetophenone. [1][3][4][5]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.9-8.0 and 6.9-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the carbonyl group, and the upfield doublet corresponds to the protons ortho to the methoxy group. [4]* Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons. [4]* Aliphatic Protons: A series of multiplets in the upfield region (approx. δ 1.5-3.0 ppm) corresponding to the methylene groups of the hexanenitrile chain. The protons alpha to the carbonyl group (C5) would be the most downfield (triplet, approx. δ 2.9-3.0 ppm), and the protons alpha to the nitrile group (C2) would also be deshielded (triplet, approx. δ 2.4-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone, at approximately δ 196-198 ppm. [4]* Nitrile Carbon: A signal around δ 119-121 ppm. [6]* Aromatic Carbons: Signals in the aromatic region (approx. δ 113-164 ppm). The carbon bearing the methoxy group would be the most upfield (approx. δ 163-164 ppm), and the carbon attached to the carbonyl group would be around δ 130 ppm. The two sets of equivalent aromatic CH carbons would appear around δ 130 ppm and δ 113-114 ppm. [4]* Methoxy Carbon: A signal at approximately δ 55-56 ppm. [4]* Aliphatic Carbons: Signals in the upfield region corresponding to the methylene carbons of the chain.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹. [7]* C=O Stretch: A strong, sharp absorption band characteristic of an aromatic ketone around 1670-1685 cm⁻¹. [8]* C-O Stretch (Aryl Ether): A strong absorption in the region of 1250-1260 cm⁻¹. [9]* Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. [8]* Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹. [8]* Aromatic C=C Bending: Overtone bands in the 1660-2000 cm⁻¹ region and in-plane bending vibrations in the 1450-1600 cm⁻¹ region. [4]

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 217.

-

Key Fragmentation Patterns:

-

A prominent peak at m/z = 135 corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion, which is a characteristic fragment for 4-methoxybenzoyl compounds. [1][10] * Loss of the butyl nitrile side chain to give the 4-methoxyphenyl radical cation at m/z = 108.

-

Cleavage at the α-position to the nitrile group.

-

Further fragmentation of the acylium ion (m/z 135) to give a peak at m/z = 107 by loss of CO, and then to m/z = 77 by loss of CH₂O. [11]

-

Potential Applications and Reactivity

The bifunctional nature of this compound makes it a valuable intermediate for various synthetic applications.

-

Synthesis of Heterocycles: The γ-keto nitrile moiety is a precursor to a variety of heterocyclic systems. For example, it can undergo cyclization reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles which are prevalent scaffolds in medicinal chemistry.

-

Precursor for Biologically Active Molecules: The 4-methoxyphenyl group is present in numerous pharmaceuticals. This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. For instance, the ketone can be reduced to an alcohol, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple handles for further functionalization.

-

Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of additional substituents.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions for handling chemical intermediates should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably predicted based on its structural features and comparison with analogous compounds. The proposed synthetic route via Friedel-Crafts acylation offers a practical method for its preparation. This technical guide serves as a valuable resource for researchers looking to explore the synthetic utility of this versatile molecule.

References

-

PubChem. 4'-Methoxyacetophenone. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for a chemical publication. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Lab Alley. Ketones. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

NIST. 4-Acetylanisole. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Properties of aromatic ketones and other solvents. [Link]

-

Scribd. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]

-

ResearchGate. The Friedel–Crafts acylation of anisole to synthesise 1. [Link]

-

Course Hero. Friedel-Crafts Acylation of Anisole. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

NIST. 4-Acetylanisole. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonyl Homologation and Degradation: A Guide to Functional Group Preparations. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

-

ResearchGate. Friedel-Crafts acylation of anisole. [Link]

-

YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Georgia Southern University. Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. [Link]

-

PubMed. In Vitro Metabolism of Aromatic Nitriles. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

PubMed. 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. [Link]

-

ResearchGate. Synthesis and Characterization of Novel Aromatic Substituted γ- and δ-Ketoxime Esters. [Link]

-

ResearchGate. 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

-

University of Potsdam. Chemical shifts. [Link]

-

Digital Commons @ University of Southern Mississippi. CHAPTER 2 FRAGMENTATION AND INTERPRETATION OF SPECTRA 2.1 INTRODUCTION. [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of... [Link]

-

ChemSynthesis. 6-oxohexanenitrile. [Link]

-

PubMed. Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives. [Link]

-

PubMed. Synthesis of 6-alkylated phenanthridine derivatives using photoredox neutral somophilic isocyanide insertion. [Link]

-

PubChem. 2,6-Bis(4-methoxybenzylidene)cyclohexanone. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 4. 4'-Methoxyacetophenone(100-06-1) MS spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Acetylanisole [webbook.nist.gov]

- 9. 4-Acetylanisole [webbook.nist.gov]

- 10. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of "6-(4-Methoxyphenyl)-6-oxohexanenitrile"

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-(4-Methoxyphenyl)-6-oxohexanenitrile

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 29395-08-2), a bifunctional molecule featuring a terminal nitrile and an aromatic ketone. While not extensively documented in public literature, its structural motifs—the p-methoxyphenyl ketone and the aliphatic nitrile—are of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes available data with predictive analysis based on established chemical principles to serve as a foundational resource for scientists and drug development professionals. We will cover its physicochemical properties, a plausible synthetic workflow, detailed spectroscopic analysis, chemical reactivity, and essential safety protocols. The guide is structured to provide not just data, but also the scientific rationale behind the characterization and handling of this compound.

Molecular Identification and Core Properties

This compound is a chemical entity defined by a C6 alkyl chain, functionalized with a nitrile group at one terminus and a ketone at the other, which is appended to a para-substituted methoxybenzene ring. This unique combination makes it a valuable intermediate for further chemical elaboration.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 29395-08-2 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| SMILES | N#CCCCCC(C1=CC=C(OC)C=C1)=O |[1] |

Table 2: Predicted Physicochemical Properties Note: Experimental data for this specific compound is not readily available. The following values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Melting Point | 55 - 65 °C | Solid at room temperature is expected due to the molecular weight and polar functional groups. Similar aromatic ketones and nitriles fall within this range. |

| Boiling Point | > 350 °C (at 760 mmHg) | High boiling point is predicted due to the molecular weight and strong intermolecular dipole-dipole interactions from the ketone and nitrile groups. |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in alcohols. Insoluble in water. | The long aliphatic chain and aromatic ring confer nonpolar character, while the ketone and nitrile provide polarity, suggesting solubility in a range of common organic solvents. |

| Appearance | White to off-white crystalline solid or powder. | Based on similar aromatic ketones like 4-methoxybenzonitrile.[2] |

Synthesis and Purification Workflow

A robust and scalable synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is the method of choice for forming aryl ketones. The workflow involves the reaction of anisole (methoxybenzene) with an appropriate acylating agent, such as 5-cyanovaleryl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Rationale: Anisole is used as the aromatic substrate; its methoxy group is a powerful ortho-, para-director and activating group, ensuring high regioselectivity for substitution at the para-position due to steric hindrance at the ortho-positions. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion necessary for the reaction. Dichloromethane (DCM) is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.

Step-by-Step Methodology:

-

Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere of nitrogen to prevent moisture from inactivating the Lewis acid.

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) at 0 °C (ice bath). The suspension is stirred for 15 minutes.

-

Acyl Chloride Addition: 5-Cyanovaleryl chloride (1.0 eq.) is dissolved in anhydrous DCM and added dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is typically accompanied by a color change.

-

Anisole Addition: Anisole (1.1 eq.), dissolved in anhydrous DCM, is added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and a small amount of concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Characterization of the final product is critical. The following spectroscopic signatures are predicted for this compound, providing a benchmark for experimental verification.

-

¹H Nuclear Magnetic Resonance (NMR):

-

δ 7.95-7.90 (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's anisotropic effect.

-

δ 6.95-6.90 (d, 2H): Aromatic protons meta to the carbonyl group (ortho to the methoxy group), shielded by the electron-donating OCH₃ group.

-

δ 3.85 (s, 3H): Protons of the methoxy (–OCH₃) group.

-

δ 2.95 (t, 2H): Methylene protons (–CH₂–) alpha to the carbonyl group.

-

δ 2.40 (t, 2H): Methylene protons (–CH₂–) alpha to the nitrile group.

-

δ 1.80-1.70 (m, 4H): Remaining two methylene groups in the aliphatic chain, appearing as overlapping multiplets.

-

-

¹³C Nuclear Magnetic Resonance (NMR):

-

δ 198.0: Carbonyl carbon (C=O).

-

δ 163.5: Aromatic carbon attached to the methoxy group.

-

δ 130.5: Aromatic carbons ortho to the carbonyl.

-

δ 129.5: Aromatic ipso-carbon (attached to the carbonyl).

-

δ 119.5: Nitrile carbon (C≡N).

-

δ 113.8: Aromatic carbons meta to the carbonyl.

-

δ 55.5: Methoxy carbon (–OCH₃).

-

δ 38.0, 25.0, 24.0, 16.5: Aliphatic carbons of the hexanenitrile chain.

-

-

Infrared (IR) Spectroscopy:

-

~2245 cm⁻¹: Sharp, medium intensity peak characteristic of the C≡N stretch.

-

~1675 cm⁻¹: Strong intensity peak from the C=O stretch of the aryl ketone.

-

~1600, 1510 cm⁻¹: Peaks corresponding to the aromatic C=C stretching vibrations.

-

~1260, 1030 cm⁻¹: Strong C–O stretching bands from the aryl ether.

-

~2940 cm⁻¹: C–H stretching of the aliphatic chain.

-

-

Mass Spectrometry (MS):

-

Expected [M]⁺: 217.11 (for C₁₃H₁₅NO₂).

-

Key Fragmentation: A prominent peak at m/z 135 corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion (McLafferty rearrangement is unlikely due to the chain length).

-

Analytical Purity Assessment

For purity analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

-

System: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to ~275 nm, the λₘₐₓ for the p-methoxyphenyl chromophore.

Chemical Reactivity and Applications in Drug Development

The molecule's two distinct functional groups offer orthogonal reactivity, making it a versatile building block.

-

The Nitrile Group: The nitrile functionality is a crucial pharmacophore in modern pharmaceuticals.[3] It is metabolically robust and can act as a bioisostere for a carbonyl group, engaging in hydrogen bonding as an acceptor.[3]

-

Reduction: It can be reduced to a primary amine (–CH₂NH₂) using reagents like LiAlH₄ or catalytic hydrogenation, introducing a basic center often vital for drug-receptor interactions.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (–COOH) or an amide (–CONH₂), enabling further derivatization, for instance, in the synthesis of pro-drugs.

-

-

The Aryl Ketone Group: The ketone is a versatile handle for C-C bond formation and functional group interconversion.

-

Reduction: Selective reduction to a secondary alcohol is achievable with agents like NaBH₄. This creates a chiral center, opening pathways to stereospecific drug candidates.

-

Reductive Amination: The ketone can be converted into an amine via reductive amination, providing another route to introduce nitrogen-containing functional groups.

-

Alpha-Functionalization: The protons alpha to the ketone can be deprotonated to form an enolate, allowing for alkylation or other modifications to the aliphatic chain.

-

Potential as a Pharmaceutical Intermediate: The "this compound" scaffold is a precursor for synthesizing molecules analogous to known drugs. For instance, the structure shares features with intermediates used in the synthesis of calcium channel blockers and other cardiovascular agents where a substituted phenyl ring is connected to a functionalized side chain.[4] Its utility lies in its ability to be elaborated into more complex structures targeting a wide range of biological receptors.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, it must be handled with the assumption that it is hazardous. Data from structurally related compounds should inform handling procedures.

-

General Hazards (Inferred):

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

-

Handling: Avoid creating dust. Ensure all sources of ignition are removed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a compound of significant synthetic potential, particularly for researchers in drug discovery and development. While empirical data remains sparse, this guide has established a robust profile through predictive modeling and analogy to well-understood chemical entities. The proposed synthetic route is efficient, and the predicted spectroscopic data provides a solid foundation for its identification and characterization. Its dual functionality allows for diverse chemical modifications, positioning it as a valuable intermediate for creating novel molecular architectures. As with any compound with limited safety data, strict adherence to safety protocols is paramount.

References

-

BLDpharm. This compound.

-

BASF. Safety data sheet: Secure® 240 SC.

-

PrepChem. Synthesis of 6-[4,5-bis(4-methoxyphenyl)-2-oxazolyl]hexanenitrile.

-

Fisher Scientific. Safety Data Sheet: (4-Methoxyphenyl)acetonitrile.

-

ChemScene. Safety Data Sheet: (2,4,6-Trimethoxyphenyl)methanol.

-

Thermo Fisher Scientific. Safety Data Sheet: p-Anisaldehyde.

-

MedchemExpress. Safety Data Sheet: 4-(4-Methoxyphenyl)-1-butanol.

-

PubChem, National Institutes of Health. Benzenepropanenitrile, 4-methoxy-.

-

PubChem, National Institutes of Health. 6-Oxohexanenitrile.

-

U.S. Environmental Protection Agency. IUPAC - List Details.

-

PubChem, National Institutes of Health. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.

-

ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.

-

PubChem, National Institutes of Health. 4-Methoxybenzonitrile.

-

Molecules, MDPI. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.

-

Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE.

-

Antioxidants, MDPI. Analytical Methods Used in Determining Antioxidant Activity: A Review.

-

Sigma-Aldrich. 4-Methoxyphenylacetonitrile.

-

Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

PubChem, National Institutes of Health. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e).

-

Sigma-Aldrich. 4-Methoxyphenylboronic acid.

-

PubChem, National Institutes of Health. p-Methoxyphenyl radical.

-

GovInfo. EPA/NIH Mass Spectral Data Base.

-

SpectraBase. 4-(4-Methoxyphenyl)-2-(2-phenoxyethoxy)-6-phenylnicotinonitrile.

-

PubChem, National Institutes of Health. 3-(4-Hydroxyphenyl)-5-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside.

-

Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

-

PubChem, National Institutes of Health. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

-

PubChem, National Institutes of Health. N-(4-Methoxyphenyl)Acetamide.

-

PubChem, National Institutes of Health. Benzeneacetonitrile, 4-methoxy-.

Sources

- 1. 29395-08-2|this compound|BLDpharm [bldpharm.com]

- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. agro.basf.co.ke [agro.basf.co.ke]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

"6-(4-Methoxyphenyl)-6-oxohexanenitrile" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 6-(4-Methoxyphenyl)-6-oxohexanenitrile. While experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents a detailed theoretical and practical framework for its study. The guide covers its molecular structure and formula, a proposed synthetic pathway based on established chemical principles, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound, highlighting both what is known and the opportunities for further investigation.

Introduction

This compound is a chemical compound featuring a methoxy-substituted aromatic ring, a ketone functional group, and a terminal nitrile group. This unique combination of functionalities suggests its potential as a versatile building block in organic synthesis. The presence of the 4-methoxyphenyl ketone moiety is a common feature in various biologically active molecules, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthon for the generation of diverse chemical libraries. The linear C6 chain provides a flexible scaffold that can be exploited in the design of molecules with specific spatial orientations. This guide will delve into the structural characteristics, a plausible synthetic route, and the predicted properties of this compound, providing a solid foundation for its further exploration.

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a central hexanenitrile backbone. The sixth carbon atom of this chain is part of a carbonyl group, which is also attached to a 4-methoxyphenyl ring.

Chemical Formula: C₁₃H₁₅NO₂[1]

Molecular Weight: 217.26 g/mol [1]

CAS Number: 29395-08-2[1]

SMILES: O=C(C1=CC=C(OC)C=C1)CCCC#N[1]

2D Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~395 °C | Based on the ortho-isomer[2]. The para-isomer may have a slightly higher boiling point due to better crystal packing. |

| Density | ~1.06 g/cm³ | Based on the ortho-isomer[2]. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. |

Synthesis Protocol: A Proposed Approach

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 5-cyanopentanoyl chloride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones[3][4][5][6].

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Anisole

-

5-Cyanopentanoyl chloride (can be prepared from 6-oxohexanenitrile[7][8] or adiponitrile)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 5-cyanopentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Anisole: Following the addition of the acyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra are readily available, the following are predicted spectral characteristics based on the molecule's structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.9-8.0 ppm). The protons ortho to the carbonyl group will be downfield (closer to δ 8.0 ppm), and the protons ortho to the methoxy group will be upfield (closer to δ 6.9 ppm).

-

Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm.

-

Aliphatic Protons: A series of multiplets in the δ 1.5-3.0 ppm range corresponding to the -CH₂- groups of the hexanenitrile chain. The protons alpha to the carbonyl and nitrile groups will be the most downfield.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal around δ 198-200 ppm.

-

Nitrile Carbon: A signal around δ 118-120 ppm.

-

Aromatic Carbons: Signals in the range of δ 114-165 ppm. The carbon bearing the methoxy group will be the most upfield, and the ipso-carbon attached to the carbonyl group will be downfield.

-

Methoxy Carbon: A signal around δ 55-56 ppm[9].

-

Aliphatic Carbons: Signals in the range of δ 15-40 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium intensity absorption band around 2240-2260 cm⁻¹.

-

C=O Stretch (Aryl Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption band around 1250-1260 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 217.

-

Major Fragmentation Patterns: Expect fragmentation at the acyl-aryl bond to give a prominent peak for the 4-methoxybenzoyl cation (m/z = 135). Other fragments would arise from the cleavage of the aliphatic chain.

Potential Applications and Future Research Directions

While the biological activity of this compound has not been explicitly reported, its structural motifs are present in molecules with known biological activities.

-

Drug Discovery: The 4-methoxyphenyl ketone scaffold is found in a variety of compounds with anticancer, antioxidant, and anti-inflammatory properties[10][11]. The nitrile group can serve as a handle for the synthesis of a library of derivatives for screening against various biological targets. For instance, it could be a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications[12][13][14][15][16].

-

Materials Science: Nitrile-containing compounds can be utilized in the synthesis of polymers and other advanced materials. The aromatic and polar nature of this molecule could impart interesting electronic or liquid crystalline properties to derived materials.

Future research should focus on:

-

Synthesis and Characterization: The first step is to synthesize and fully characterize this compound to confirm its structure and properties.

-

Biological Screening: A comprehensive screening of the compound and its derivatives against a panel of biological targets, including cancer cell lines and enzymes, would be valuable.

-

Derivatization: Exploration of the reactivity of the nitrile and ketone functionalities to generate a diverse library of new chemical entities.

Safety and Handling

No specific safety data is available for this compound. However, based on the functional groups present, the following general precautions should be taken:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a molecule with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible synthetic route, and predicted analytical data. The lack of extensive experimental data in the current literature presents a clear opportunity for novel research. The synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents or materials with valuable properties.

References

-

Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

-

MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519953, Benzenepropanenitrile, 4-methoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040652, 6-Oxohexanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550699, 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Oxohexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

-

ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2015). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,. Retrieved from [Link]

-

ResearchGate. (2024). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. Retrieved from [Link]

-

Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0159622). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0202666). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-2-(2-phenoxyethoxy)-6-phenylnicotinonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-oxohexanenitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

Sources

- 1. 29395-08-2|this compound|BLDpharm [bldpharm.com]

- 2. 898786-52-2 CAS MSDS (6-(2-METHOXYPHENYL)-6-OXOHEXANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Oxohexanenitrile [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide and a methodological framework for its empirical characterization. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral features. This guide is intended to equip researchers with the foundational knowledge to identify, purify, and characterize this compound, and to serve as a template for the analysis of related compounds.

Molecular Structure and Predicted Spectroscopic Features

This compound is a molecule integrating several key functional groups: a 4-methoxyphenyl group, a ketone (carbonyl group), a five-carbon aliphatic chain, and a nitrile group. Each of these components will give rise to characteristic signals in different spectroscopic analyses.

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the aliphatic chain.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (Ha) | ~7.9 | Doublet | 2H |

| Aromatic (Hb) | ~6.9 | Doublet | 2H |

| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |

| -CH₂- (adjacent to C=O) | ~2.9 | Triplet | 2H |

| -CH₂- (adjacent to CN) | ~2.4 | Triplet | 2H |

| -CH₂- (aliphatic chain) | ~1.7-1.9 | Multiplet | 4H |

-

Aromatic Protons: The protons on the 4-methoxyphenyl ring will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group (Ha) will be downfield shifted, while the protons ortho to the electron-donating methoxy group (Hb) will be upfield shifted. Similar aromatic proton patterns are observed in related structures.[1][2]

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet.

-

Aliphatic Protons: The methylene group adjacent to the carbonyl will be the most downfield of the aliphatic protons. The methylene group adjacent to the nitrile will also be downfield-shifted, but to a lesser extent. The remaining two methylene groups in the middle of the chain will have overlapping signals in the upfield region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Nitrile (C≡N) | ~119 |

| Aromatic (C-O) | ~164 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH) | ~130, 114 |

| Methoxy (OCH₃) | ~55 |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (adjacent to CN) | ~17 |

| -CH₂- (aliphatic chain) | ~23, 28 |

The chemical shifts are predicted based on the functional groups and comparison to similar compounds.[3][4][5]

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2245 | Medium |

| C=O (Aromatic Ketone) | ~1680 | Strong |

| C-O (Aromatic Ether) | ~1260, 1030 | Strong |

| C-H (Aromatic) | ~3050 | Medium |

| C-H (Aliphatic) | ~2950 | Medium |

The nitrile stretch is a very sharp and characteristic peak. The carbonyl stretch of the aromatic ketone is also a strong and prominent feature. The presence of the aromatic ether will be confirmed by strong C-O stretching bands.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₅NO₂ = 217.26 g/mol ). Key fragmentation patterns would likely involve:

-

Acylium ion: A prominent peak at m/z 135 corresponding to [CH₃O-C₆H₄-CO]⁺.

-

Loss of the aliphatic chain: Fragmentation at the C-C bond alpha to the carbonyl group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

Perform a background scan with no sample present.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule and will provide detailed fragmentation information.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50 - 500

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragments.

-

Synthesis and Purity Considerations

The synthesis of this compound could potentially be achieved through a Friedel-Crafts acylation of anisole with 6-chloro-6-oxohexanenitrile or a related activated derivative of adipic acid mononitrile. It is crucial to consider potential side reactions and impurities that may arise during synthesis.

Potential Impurities and their Spectroscopic Signatures:

-

Unreacted Starting Materials: Anisole, adipic acid derivatives. These would show distinct NMR and IR signals.

-

Positional Isomers: Acylation could potentially occur at the ortho position to the methoxy group, leading to a different aromatic substitution pattern in the NMR spectrum.

-

Byproducts from Side Reactions: Depending on the synthetic route, other related ketones or nitriles could be formed.

Purification of the final product, likely via column chromatography or recrystallization, is essential. The spectroscopic techniques outlined in this guide are critical for confirming the identity and purity of the synthesized this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis, purification, and identification of this compound. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectral data, which is fundamental for any research or development involving this molecule.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). [Link][6]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). [Link][3]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076). [Link][4]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link][1]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0202666). [Link][5]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link][2]

-

The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link][8]

-

ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link][9]

-

ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. [Link][11]

-

ResearchGate. (n.d.). ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link][13]

-

ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link][14]

-

MDPI. (2020). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link][15]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0202666) [np-mrd.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 7. PhytoBank: 1H NMR Spectrum (PHY0104062) [phytobank.ca]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Oxohexanenitrile [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hexanenitrile [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-(4-Methoxyphenyl)-6-oxohexanenitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-(4-Methoxyphenyl)-6-oxohexanenitrile. In the absence of extensive empirical data in published literature, this document establishes a predictive framework for solubility based on the compound's molecular structure and physicochemical properties. It further outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to facilitate the use of this compound in various research and development applications.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a polar nitrile group, a ketone, and a methoxyphenyl moiety, suggests a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective use, influencing reaction kinetics, crystallization, and bioavailability in preclinical studies. This guide provides a foundational understanding of its predicted solubility and a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] The molecular structure of this compound, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol , provides key insights into its expected solubility.[1]

Molecular Structure Analysis:

-

Polar Moieties: The presence of a ketone (C=O) and a nitrile (C≡N) group introduces significant polarity to the molecule, allowing for dipole-dipole interactions.

-

Aromatic Ring: The methoxyphenyl group is largely nonpolar, contributing to van der Waals forces. The ether linkage introduces some polarity.

-

Aliphatic Chain: The hexanenitrile backbone is a nonpolar hydrocarbon chain.

Based on this structure, a qualitative prediction of solubility in various solvent classes can be made:

-

High Expected Solubility: In polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF), which can engage in dipole-dipole interactions with the ketone and nitrile groups. Dichloromethane and chloroform are also expected to be good solvents due to their ability to dissolve moderately polar compounds.

-

Moderate Expected Solubility: In polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, the target molecule is primarily a hydrogen bond acceptor at the ketone's oxygen. The nonpolar regions of the molecule may limit miscibility.

-

Low to Negligible Expected Solubility: In nonpolar solvents such as hexanes and diethyl ether. The significant polarity of the nitrile and ketone groups will likely hinder dissolution in entirely nonpolar media.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C13H15NO2 | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Appearance | Predicted to be a solid at STP | |

| Polarity | Moderately Polar | Inferred |

| Hydrogen Bond Donor | No | Inferred |

| Hydrogen Bond Acceptor | Yes (Ketone Oxygen, Nitrile Nitrogen) | Inferred |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for this purpose.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.[4]

-

-

Quantification of Solute:

-

Gravimetric Method: The solvent from the filtered solution can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound. The mass of the remaining solid is then determined.

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its response.

-

Calculate the concentration of the saturated solution, accounting for the dilution factor.

-

-

Data Analysis and Presentation

The solubility should be expressed in appropriate units, such as g/L or mol/L. The results should be tabulated for easy comparison across the different solvents tested.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Safety Precautions

When handling this compound and organic solvents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5][6] All procedures should be performed in a well-ventilated fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and the solvents used.[7]

Conclusion

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BASF. (2022). Safety data sheet.

- Unknown. (n.d.).

- University of Toronto. (2023). Solubility of Organic Compounds.

- ChemScene. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- MedchemExpress.com. (2026). Safety Data Sheet.

- BenchChem. (n.d.). An In-depth Technical Guide on 6-(4-Methoxyphenoxy)hexan-2-one.

- BLDpharm. (n.d.). This compound.

- ChemSynthesis. (2025). 6-oxohexanenitrile.

- IUPAC. (1995).

- ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.

- National Center for Biotechnology Information. (n.d.). Benzenepropanenitrile, 4-methoxy-. PubChem.

- National Center for Biotechnology Information. (n.d.). 6-Oxohexanenitrile. PubChem.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- National Center for Biotechnology Information. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. PubChem.

- National Center for Biotechnology Information. (n.d.). Benzeneacetonitrile, 4-methoxy-. PubChem.

Sources

Unveiling the Enigmatic Past and Synthetic Pathway of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and purported history of the chemical compound 6-(4-Methoxyphenyl)-6-oxohexanenitrile. While a definitive historical record of its initial discovery and synthesis remains elusive in readily available scientific literature and patent databases, its molecular structure strongly suggests a logical and efficient synthetic route via the Friedel-Crafts acylation of anisole. This document provides a comprehensive overview of this probable synthetic pathway, including a detailed, step-by-step experimental protocol grounded in established chemical principles. Furthermore, it explores the underlying mechanistic details, the rationale for experimental choices, and the expected analytical characterization of the target molecule. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.

Introduction: The Structural Intrigue of a Methoxy-Keto-Nitrile

This compound, with the CAS Registry Number 29395-08-2, is an organic molecule characterized by a p-methoxyphenyl ketone linked to a five-carbon aliphatic chain terminating in a nitrile group. This unique combination of functional groups—an aromatic ether, a ketone, and a nitrile—imparts a distinct chemical reactivity profile, making it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The methoxy group on the phenyl ring is a well-known electron-donating group, which influences the reactivity of the aromatic system, while the ketone and nitrile functionalities offer multiple sites for further chemical transformations.

Despite its clear structure and potential utility, the specific historical context of the discovery and first synthesis of this compound is not well-documented in prominent scientific journals or patent literature. This guide, therefore, focuses on the most chemically sound and probable method for its synthesis, providing a robust framework for its preparation and characterization in a laboratory setting.

The Postulated Synthetic Genesis: A Friedel-Crafts Acylation Approach

The most logical and widely practiced method for the formation of an aryl ketone is the Friedel-Crafts acylation . This powerful reaction, developed by Charles Friedel and James Crafts in 1877, involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] In the case of this compound, the synthesis would involve the acylation of anisole (methoxybenzene) with an appropriate six-carbon acylating agent bearing a terminal nitrile group.

The Acylating Agent: 5-Cyanovaleryl Chloride

The key acylating agent required for this synthesis is 5-cyanovaleryl chloride . This bifunctional molecule contains an acid chloride at one end, which is highly reactive towards electrophilic substitution, and a nitrile group at the other end, which is generally stable under Friedel-Crafts conditions. The preparation of 5-cyanovaleryl chloride itself is a critical preliminary step.

Mechanistic Insights into the Friedel-Crafts Acylation

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 5-cyanovaleryl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.

-

Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the acylium ion. The methoxy group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound. The AlCl₃ catalyst is regenerated in the workup step.

Sources

Unlocking the Therapeutic Potential of 6-(4-Methoxyphenyl)-6-oxohexanenitrile: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of drug discovery. 6-(4-Methoxyphenyl)-6-oxohexanenitrile emerges as a compound of significant interest, embodying a unique combination of two pharmacologically relevant moieties: a β-ketonitrile and a methoxyphenyl group. While this specific molecule is not extensively characterized in current literature, an analysis of its constituent parts reveals a compelling rationale for its investigation as a therapeutic agent.

The β-ketonitrile functionality is a versatile building block in organic synthesis, serving as a precursor to a wide array of heterocyclic compounds with demonstrated biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The nitrile group itself is a recognized pharmacophore present in over 30 FDA-approved drugs, valued for its ability to enhance target binding affinity and improve pharmacokinetic profiles.[3][4] Concurrently, the methoxyphenyl ketone motif is associated with various pharmacological effects, notably anti-inflammatory action.[5][6] The methoxy group can modulate the electronic and solubility properties of a molecule, offering a handle for further chemical modification.[7]

This guide provides a comprehensive framework for exploring the therapeutic potential of this compound. We will delve into its predicted properties, propose avenues for synthesis, and outline a strategic, multi-pronged research plan to elucidate its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for unmet medical needs.

Physicochemical Properties and Synthetic Strategy

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure. These predictions are crucial for designing relevant biological assays and formulating the compound for testing.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C13H15NO2 | Based on chemical structure |

| Molecular Weight | 217.26 g/mol | Calculated from the molecular formula |

| LogP | ~2.5 - 3.5 | Estimated based on similar structures; indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |

| Hydrogen Bond Acceptors | 3 (Oxygen of ketone, Oxygen of methoxy, Nitrogen of nitrile) | Potential for interaction with biological targets |

| Reactivity | The α-carbon between the ketone and nitrile is acidic and can be deprotonated. The ketone and nitrile groups are susceptible to nucleophilic attack. | Key for both synthesis and potential covalent interactions with targets. |

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be achieved via the acylation of a nitrile anion with an appropriate ester, a well-established method for preparing β-ketonitriles.[8]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to a flame-dried round-bottom flask containing a suitable aprotic solvent like tetrahydrofuran (THF).

-

Nitrile Anion Formation: Cool the suspension to 0°C and slowly add acetonitrile dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acetonitrile anion.

-

Acylation: Dissolve methyl 5-(4-methoxyphenyl)-5-oxopentanoate in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Areas and Biological Targets

The hybrid structure of this compound suggests several promising avenues for therapeutic investigation.

Oncology

-

Rationale: Numerous nitrile-containing compounds exhibit anti-cancer properties.[1] The methoxyphenyl moiety is also present in various anti-cancer agents.

-

Potential Targets:

-

Kinases: Many kinase inhibitors possess a nitrile group that can interact with the hinge region of the ATP-binding pocket.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors feature a nitrile group as part of the zinc-binding group.

-

Tubulin: Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.

-

Inflammation and Autoimmune Diseases

-

Rationale: Methoxyphenyl ketones have demonstrated anti-inflammatory effects.[5] Ketonitriles can serve as precursors to anti-inflammatory molecules.[1]

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Janus Kinases (JAKs): JAK inhibitors are an emerging class of drugs for treating autoimmune disorders. The nitrile group is a common feature in many approved JAK inhibitors.

-

Toll-like Receptors (TLRs): Modulation of TLR signaling can impact the inflammatory response.

-

Infectious Diseases

-

Rationale: The nitrile group is present in some antiviral and antibacterial agents.[1]

-

Potential Targets: